Welcome to the BenchChem Online Store!
molecular formula C16H17NO4 B2875939 1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate CAS No. 307341-12-4

1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate

Cat. No. B2875939
M. Wt: 287.315
InChI Key: IEPOURHPSUPAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08932842B2

Procedure details

To a solution of dimethyl 5-aminoisophthalate (8, 10.5 g, 50 mmol) in toluene (50 mL) was added acetonylacetone (6.18 mL, 52.5 mmol) and p-TsOH (95 mg, 0.5 mmol). The reaction mixture was heated in a Dean-Stark apparatus under reflux for 12 h. After cooling to room temperature, the mixture was concentrated with a rotary evaporator, and the resulting brown oil was purified by flash column chromatography (EtOAc/hexanes, 1:19-1:9) to give 9 (13.2 g, 46 mmol, 92%) as a white solid: 1H NMR (500 MHz, CDCl3) δ2.05 (s, 6H), 3.99 (s, 6H), 5.95 (s, 2H), 8.11 (s, 2H), 8.74 (s, 1H); 13C NMR (125 MHz, CDCl3) δ13.3, 52.9, 106.8, 128.9, 130.0, 132.0, 133.6, 139.9, 165.7; LC-MS (M+H+) calcd for C16H18NO4 288, found 288.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.18 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
95 mg
Type
catalyst
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH2:16]([CH2:20][C:21](=O)[CH3:22])[C:17]([CH3:19])=O>C1(C)C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1>[CH3:22][C:21]1[N:1]([C:2]2[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=[C:4]([CH:3]=2)[C:12]([O:14][CH3:15])=[O:13])[C:17]([CH3:19])=[CH:16][CH:20]=1

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Name
Quantity
6.18 mL
Type
reactant
Smiles
C(C(=O)C)CC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
95 mg
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated in a Dean-Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the resulting brown oil was purified by flash column chromatography (EtOAc/hexanes, 1:19-1:9)

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C(=CC1)C)C=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 46 mmol
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.